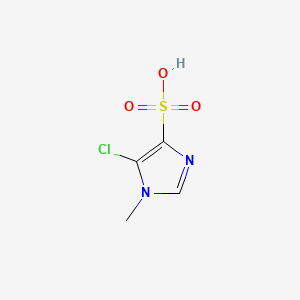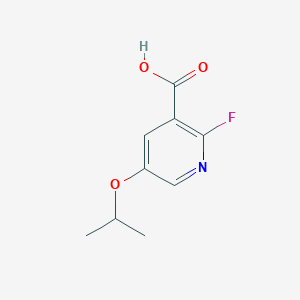
2-Fluoro-5-isopropoxynicotinic acid
Vue d'ensemble
Description
2-Fluoro-5-isopropoxynicotinic acid is an organic compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10FNO3/c1-5(2)14-6-3-7(9(12)13)8(10)11-4-6/h3-5H,1-2H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.18 . The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Fluorinated compounds have garnered significant interest in the field of chemical research due to their unique properties, such as increased stability, lipophilicity, and the ability to modulate biological activity. Although the specific compound "2-Fluoro-5-isopropoxynicotinic acid" was not directly found in the available literature, insights into the applications and significance of fluorinated compounds, including fluorinated pyrimidines and their derivatives, provide a context for understanding the potential applications of such molecules in scientific research.
Fluorinated Pyrimidines in Cancer Chemotherapy
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been extensively studied for their applications in cancer chemotherapy. These compounds have been shown to be effective in the palliation of patients with advanced cancers, particularly tumors of the breast and gastrointestinal tract. The biochemical and pharmacological studies emphasize their distribution and metabolic fate within cancer patients, highlighting their clinical utility in oncology (Heidelberger & Ansfield, 1963).
Advances in Fluorine Chemistry for Precision Medicine
Recent developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines to treat cancer. Innovations in synthesis, including the incorporation of radioactive and stable isotopes, have enabled detailed studies of metabolism and biodistribution. These advancements have led to new insights into how fluorinated compounds affect nucleic acid structure and function, opening doors to personalized cancer treatment strategies (Gmeiner, 2020).
Fluorinated Compounds in Environmental and Biological Systems
The environmental and biological impacts of fluorinated compounds, particularly perfluoroalkyl and polyfluoroalkyl substances (PFAS), have been a subject of extensive research. Studies have explored their biodegradability, persistence, and potential toxic effects on humans and ecosystems. This research is crucial for understanding the environmental fate of fluorinated compounds and developing strategies for their safe use and disposal (Liu & Avendaño, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-fluoro-5-propan-2-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-5(2)14-6-3-7(9(12)13)8(10)11-4-6/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFQUUJFMQWYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(N=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



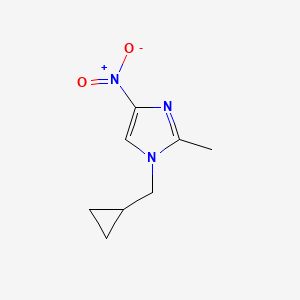



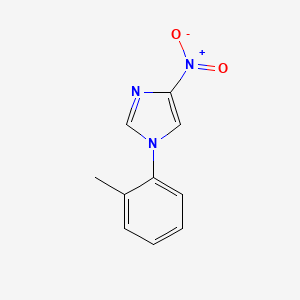

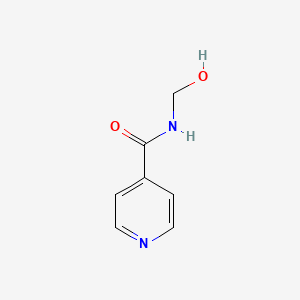

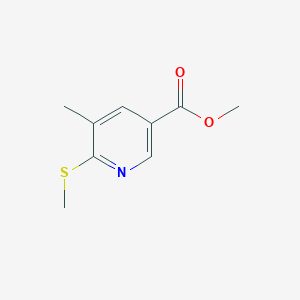
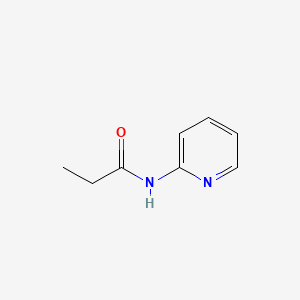

![1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile](/img/structure/B3347480.png)

